REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:18])[O:6][C:5]2[CH:7]=[C:8]([N+:15]([O-:17])=[O:16])[C:9]([NH:11]C(C)=O)=[CH:10][C:4]=2[O:3]1.C[O-].[Na+]>CO>[CH3:1][C:2]1([CH3:18])[O:6][C:5]2[CH:7]=[C:8]([N+:15]([O-:17])=[O:16])[C:9]([NH2:11])=[CH:10][C:4]=2[O:3]1 |f:1.2|
|
Name
|
2,2-dimethyl-5-acetamino-6-nitro-1,3-benzodioxole
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(O1)C=C(C(=C2)NC(=O)C)[N+](=O)[O-])C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating the solution
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methylene chloride
|
Type
|
FILTRATION
|
Details
|
filtered first through Decalit
|
Type
|
CUSTOM
|
Details
|
through silicon dioxide evaporated
|
Type
|
CUSTOM
|
Details
|
crystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 92.8% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |